molecular formula C22H15N3O3S2 B2582045 (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione CAS No. 881434-40-8

(Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No. B2582045
CAS RN: 881434-40-8
M. Wt: 433.5
InChI Key: GZWFLTWADOSEAQ-ZDLGFXPLSA-N
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Description

(Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H15N3O3S2 and its molecular weight is 433.5. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and GSK-3 Inhibition

A study by Kamila and Biehl (2012) focused on the microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, showcasing the potential of these compounds as inhibitors of glycogen synthase kinase-3 (GSK-3), a key enzyme implicated in various diseases including type 2 diabetes and Alzheimer's disease (S. Kamila & E. Biehl, 2012).

Anticancer Activity

Li Zi-cheng (2013) synthesized a series of 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives and evaluated their antitumor activity in vitro against five cancer cell lines. The study found that certain derivatives displayed significant anticancer activity, suggesting their potential as leads for cancer therapy development (Li Zi-cheng, 2013).

HIV-1 and JSP-1 Inhibition

Kamila, Ankati, and Biehl (2011) described the synthesis of (Z)-5-(2-(1H-Indol-3-yl)-2-oxoethylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives and their evaluation as potential inhibitors of HIV-1 and JSP-1, highlighting the role of these compounds in antiviral research (Sukanta Kamila, Haribabu Ankati, & Edward R Biehl, 2011).

Antibacterial and Antifungal Agents

Aneja et al. (2011) synthesized new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. This study underlines the potential of thiazolidine-2,4-dione derivatives in developing new antimicrobial agents, showcasing their effectiveness against Gram-positive bacteria and significant antifungal activity (D. K. Aneja et al., 2011).

Hypoglycemic Activity

Perepelytsya et al. (2019) explored the hypoglycemic activity of derivatives of 4-((1,3-thiazolydine-5-yliden)methy)pyrazole-3-carbonic acid and its esters, indicating the role of these compounds in the development of new treatments for diabetes. The study demonstrates their effectiveness in reducing blood glucose levels, offering a promising avenue for further research into diabetes management (O. Perepelytsya et al., 2019).

properties

IUPAC Name

3-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S2/c26-19-11-17(20(27)24(19)14-6-2-1-3-7-14)25-21(28)18(30-22(25)29)10-13-12-23-16-9-5-4-8-15(13)16/h1-10,12,17,28H,11H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVNDXYQVVRYLL-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C(=C(SC3=S)C=C4C=NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C(=C(SC3=S)/C=C/4\C=NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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